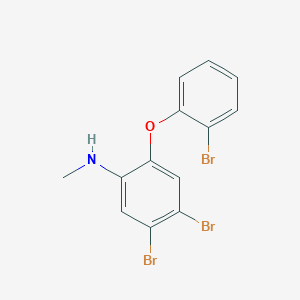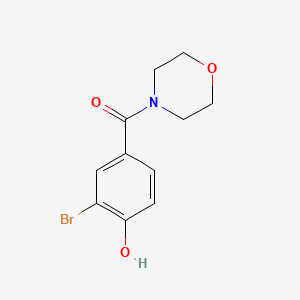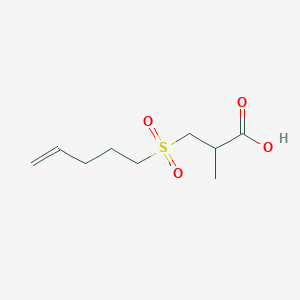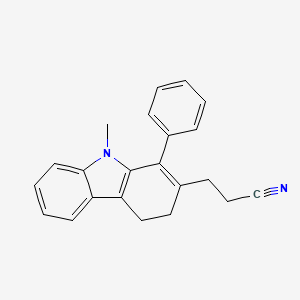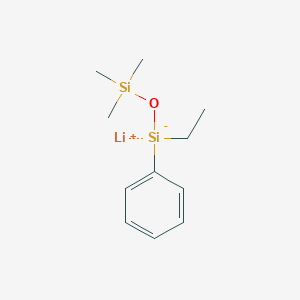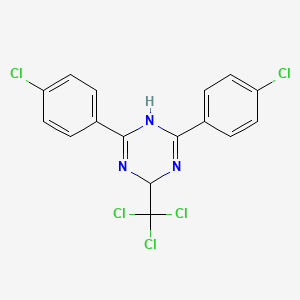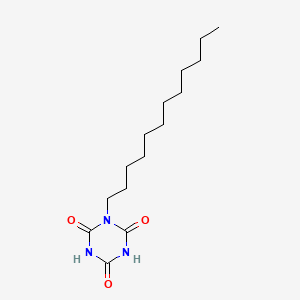
1-Dodecyl-1,3,5-triazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dodecyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound characterized by a six-membered ring containing alternating carbon and nitrogen atoms. This compound is known for its versatile applications in various fields, including polymer synthesis, coatings, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of dodecylamine with cyanuric chloride under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
科学研究应用
1-Dodecyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer synthesis to enhance the mechanical properties of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its excellent binding properties.
作用机制
The mechanism of action of 1-dodecyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The triazine ring structure allows it to form stable complexes with various substrates, thereby exerting its effects. The pathways involved include the inhibition of microbial growth by disrupting cell wall synthesis and enhancing the mechanical properties of polymers through crosslinking.
相似化合物的比较
1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Exhibits unique electronic and optical properties due to the presence of sulfur atoms.
Uniqueness: this compound stands out due to its long dodecyl chain, which imparts hydrophobic properties and enhances its binding capabilities in various applications.
属性
CAS 编号 |
779332-75-1 |
|---|---|
分子式 |
C15H27N3O3 |
分子量 |
297.39 g/mol |
IUPAC 名称 |
1-dodecyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H27N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(20)16-13(19)17-15(18)21/h2-12H2,1H3,(H2,16,17,19,20,21) |
InChI 键 |
LSIRZJSYTXAEGV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1C(=O)NC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


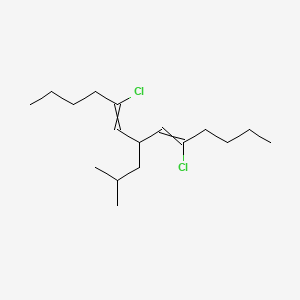
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
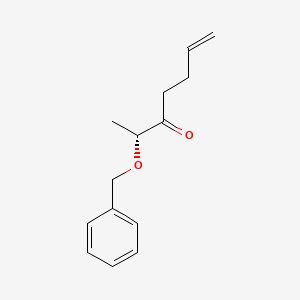
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
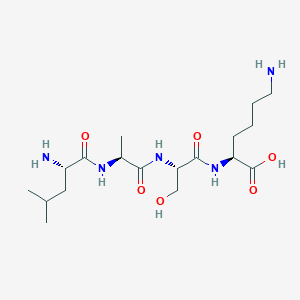
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
